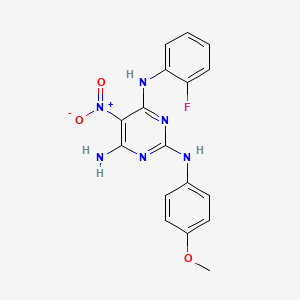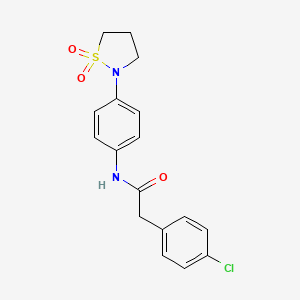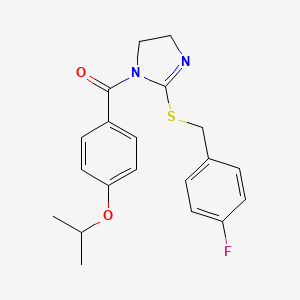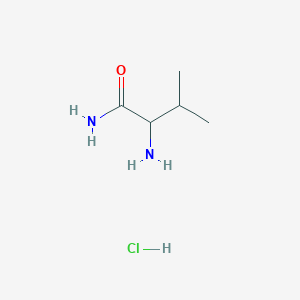
N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrimidine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, fluorophenyl, and methoxyphenyl groups would likely have significant effects on the compound’s overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is often involved in reactions that lead to the formation or breaking of nitrogen-oxygen bonds. The fluorophenyl and methoxyphenyl groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can damage cells and contribute to various diseases. Researchers have evaluated the antioxidant activity of this compound using methods like the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay . While it showed lower activity compared to the standard Trolox, further investigations could uncover its specific mechanisms and applications.
Antimicrobial Potential
Given the rise of drug-resistant strains, finding novel antimicrobial agents is essential. The compound’s unique structure may contribute to its antibacterial and antifungal properties. For instance, derivatives of 4-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine have demonstrated moderate antifungal activity against Candida spp., with compound RO4 showing promise against C. albicans . Further studies could explore its efficacy against other pathogens.
Biological Applications in Cancer Research
Isatin derivatives, including this compound, have shown diverse biological activities. Some isatin derivatives exhibit anti-cancer effects . Researchers could investigate whether this specific compound has potential as an anti-cancer agent or as part of combination therapies.
Anti-Inflammatory Properties
Thiosemicarbazones, a class of compounds that includes this molecule, have been explored for their anti-inflammatory effects . Investigating its impact on inflammatory pathways could reveal therapeutic applications.
Drug Design and Optimization
The compound’s unique structure makes it an interesting candidate for drug design. Computational studies, such as molecular docking, could predict its interactions with biological targets (e.g., topoisomerase IV, D-Alanyl-D-Alanine Ligase, dihydrofolate reductase) . These insights could guide the development of novel drugs.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-17-22-15(19)14(24(25)26)16(23-17)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLORSGIYKNHMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzimidazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2617134.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2617135.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2617140.png)
![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2617146.png)
![Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rin-3-yl)acetate](/img/structure/B2617148.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)

![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)

![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)